Cas no 891111-58-3 ((2E)-N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(4-nitrophenyl)prop-2-enamide)

(2E)-N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(4-nitrophenyl)prop-2-enamide structure
891111-58-3 structure
商品名:(2E)-N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(4-nitrophenyl)prop-2-enamide
CAS番号:891111-58-3
MF:C19H16N4O4
メガワット:364.35474395752
CID:6074757
PubChem ID:16821789

(2E)-N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(4-nitrophenyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • (2E)-N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(4-nitrophenyl)prop-2-enamide
    • (E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
    • 2-Propenamide, N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-nitrophenyl)-
    • AB00678990-01
    • AKOS024656311
    • 891111-58-3
    • (2E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
    • (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide
    • F2518-0209
    • インチ: 1S/C19H16N4O4/c1-12-3-9-16(13(2)11-12)18-21-22-19(27-18)20-17(24)10-6-14-4-7-15(8-5-14)23(25)26/h3-11H,1-2H3,(H,20,22,24)
    • InChIKey: HFYMOTZTRVMXHS-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NN=C(C2=CC=C(C)C=C2C)O1)(=O)C=CC1=CC=C([N+]([O-])=O)C=C1

計算された属性

  • せいみつぶんしりょう: 364.11715500g/mol
  • どういたいしつりょう: 364.11715500g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 556
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 114Ų

(2E)-N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(4-nitrophenyl)prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2518-0209-15mg
(2E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
891111-58-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2518-0209-30mg
(2E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
891111-58-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2518-0209-75mg
(2E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
891111-58-3 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2518-0209-5μmol
(2E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
891111-58-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2518-0209-3mg
(2E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
891111-58-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2518-0209-10mg
(2E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
891111-58-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2518-0209-50mg
(2E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
891111-58-3 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2518-0209-4mg
(2E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
891111-58-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2518-0209-100mg
(2E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
891111-58-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2518-0209-2mg
(2E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
891111-58-3 90%+
2mg
$59.0 2023-05-16

(2E)-N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(4-nitrophenyl)prop-2-enamide 関連文献

(2E)-N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(4-nitrophenyl)prop-2-enamideに関する追加情報

Recent Advances in the Study of (2E)-N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(4-nitrophenyl)prop-2-enamide (CAS: 891111-58-3)

The compound (2E)-N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(4-nitrophenyl)prop-2-enamide, with the CAS number 891111-58-3, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique oxadiazole and enamide functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel anti-inflammatory and anticancer agents. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic efficacy in preclinical models.

One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in inflammation and cell proliferation. In vitro studies have demonstrated that (2E)-N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(4-nitrophenyl)prop-2-enamide exhibits potent inhibitory effects on the NF-κB pathway, a critical regulator of inflammatory responses. This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, recent investigations have highlighted the compound's anticancer potential. Studies have shown that it induces apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells, through the activation of intrinsic apoptotic pathways. The compound's ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development as an anticancer drug. Moreover, structural-activity relationship (SAR) studies have been conducted to optimize its potency and reduce potential off-target effects, leading to the synthesis of several derivatives with improved pharmacological profiles.

Another area of interest is the compound's pharmacokinetic properties. Recent preclinical studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles, providing valuable insights into its bioavailability and potential for clinical translation. While the compound shows moderate oral bioavailability, efforts are underway to enhance its solubility and stability through formulation strategies, such as the development of nanoparticle-based delivery systems. These advancements are expected to improve its therapeutic efficacy and reduce dosing frequency.

Despite these promising findings, challenges remain in the development of (2E)-N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(4-nitrophenyl)prop-2-enamide as a therapeutic agent. Further studies are needed to fully elucidate its mechanism of action, assess its long-term safety, and evaluate its efficacy in vivo. Collaborative efforts between academic researchers and pharmaceutical companies are essential to accelerate its translation from the laboratory to the clinic. With continued research and development, this compound holds great promise for addressing unmet medical needs in inflammation and oncology.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd